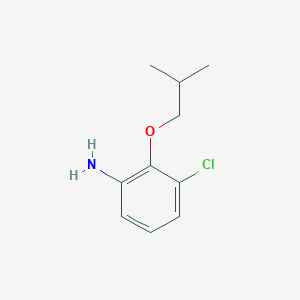

3-Chloro-2-(2-methylpropoxy)aniline

Beschreibung

BenchChem offers high-quality 3-Chloro-2-(2-methylpropoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(2-methylpropoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLKGZIVEALJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280962 | |

| Record name | 3-Chloro-2-(2-methylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130566-35-7 | |

| Record name | 3-Chloro-2-(2-methylpropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130566-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(2-methylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Spectroscopic Validation of 3-Chloro-2-methylaniline

Executive Summary

3-Chloro-2-methylaniline (CAS: 87-60-5), also known as 2-amino-6-chlorotoluene, is a critical intermediate in the synthesis of agrochemicals, azo dyes, and pharmaceuticals.[1][2][3][4] Its structural integrity is defined by the specific regiochemistry of the chloro and methyl substituents relative to the amine.[1][5]

This guide provides a definitive spectroscopic analysis of 3-Chloro-2-methylaniline. Unlike generic data sheets, this document focuses on the causality of spectral features —explaining why signals appear where they do based on electronic shielding, coupling constants (

Molecular Context & Analytical Strategy

The Regioisomer Challenge

In the synthesis of substituted anilines, regioisomers (e.g., 4-chloro-2-methylaniline) are common impurities.[1] 1H NMR is the primary tool for distinguishing these isomers based on the splitting patterns of the aromatic protons.[1][5]

-

Key Diagnostic: The aromatic region must display a specific 3-spin system (AMX or ABC) corresponding to protons at positions 4, 5, and 6.[1][5]

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, from sample preparation to final assignment.

Figure 1: Standardized workflow for spectroscopic validation of small molecule intermediates.

Experimental Protocols

Solvent Selection: The "Amine Problem"

The choice of solvent is critical for observing the amino (-NH

-

Chloroform-d (CDCl

): The standard choice for carbon backbone analysis.[1][5] However, amine protons often appear as broad, exchange-broadened singlets due to rapid proton exchange.[1][5] -

DMSO-d

: Recommended for definitive characterization. The high polarity and hydrogen-bonding capability of DMSO slow down the proton exchange rate, often resolving the -NH

Preparation Method (Standard)

-

Mass: Weigh 10–15 mg of 3-Chloro-2-methylaniline.

-

Solvation: Dissolve in 0.6 mL of CDCl

(containing 0.03% TMS as internal standard). -

Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a glass wool plug into the NMR tube.[1][5]

-

Acquisition Parameters:

-

Pulse Angle: 30° (maximizes signal-to-noise for quick scans).[1]

-

Relaxation Delay (D1): Set to

5 seconds for quantitative integration (qNMR), specifically to allow the methyl protons (

-

1H NMR Analysis (Proton Spectroscopy)

Spectral Assignments (CDCl )

The 1H NMR spectrum is characterized by three distinct regions: the aliphatic methyl, the exchangeable amine, and the aromatic zone.[5]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 2.20 | Singlet (s) | 3H | -CH | Methyl group attached to the aromatic ring.[1] Slightly deshielded by the ring current but shielded relative to O-Me.[1][5] |

| 3.57 - 3.70 | Broad Singlet (bs) | 2H | -NH | Exchangeable protons.[1][5] Chemical shift is highly concentration and temperature dependent.[1][5] |

| 6.55 | Doublet (d) | 1H | Ar-H (C6) | Ortho to -NH |

| 6.78 | Triplet (t) / dd | 1H | Ar-H (C5) | Meta to -NH |

| 6.93 | Doublet (d) | 1H | Ar-H (C4) | Ortho to -Cl. Chlorine is electron-withdrawing (-I effect), deshielding this proton relative to H6.[1] |

Coupling Logic (The "Fingerprint")

The aromatic region (6.5 – 7.0 ppm) validates the substitution pattern.[5] We observe a 1,2,3-trisubstituted benzene pattern.[1][5]

-

H5 (C5-H): This proton has two neighbors (H4 and H6).[1][5] It typically exhibits a triplet-like structure (doublet of doublets with similar

values).[1][5] -

H4 & H6: These have only one ortho neighbor (H5).[1][5] They appear as doublets.

-

Differentiation: H6 is upfield (6.55 ppm) due to the electron-donating amine.[1][5] H4 is downfield (6.93 ppm) due to the electron-withdrawing chlorine.[1][5]

Figure 2: Coupling network and electronic substituent effects determining chemical shifts.[1]

13C NMR Analysis (Carbon Spectroscopy)

Theoretical vs. Experimental Expectations

Carbon NMR provides the skeleton of the molecule.[1][5] For 3-chloro-2-methylaniline, we expect 7 distinct signals .

| Carbon Type | Expected Shift ( | Assignment | Reasoning |

| Aliphatic | 13.0 - 18.0 | -CH | Typical benzylic methyl group.[1][5] |

| Aromatic CH | 113.5 | C6 | Ortho to -NH |

| Aromatic CH | 119.0 | C4 | Para to -NH |

| Aromatic C_q | 122.0 | C2 | Quaternary.[1][5] Attached to Methyl.[1][5] |

| Aromatic CH | 126.0 - 128.0 | C5 | Meta to substituents, least perturbed.[1][5] |

| Aromatic C_q | 134.0 | C3 | Quaternary.[1][5] Attached to Chlorine (Deshielded).[1][5] |

| Aromatic C_q | 145.0 - 148.0 | C1 | Quaternary.[1][5] Attached to Amine (Highly Deshielded).[1][5] |

Mechanistic Insight[1]

-

The C1 Signal (145+ ppm): The carbon directly attached to the nitrogen is significantly deshielded due to the electronegativity of nitrogen.[1][5] This is often the most downfield peak in the spectrum.[5]

-

The C6 Signal (~113 ppm): This carbon is ortho to the amino group.[1][5] The lone pair on the nitrogen donates electron density into the ring (resonance), increasing electron density at the ortho/para positions.[5] Higher electron density = more shielding = lower ppm.[1][5]

Quality Control & Troubleshooting

Common Impurities[1][2]

-

Water (H

O): In CDCl -

Regioisomers: If you observe small "shadow" doublets in the aromatic region (e.g., at 6.60 or 7.00 ppm) that integrate to <5%, your sample likely contains 4-chloro-2-methylaniline or 5-chloro-2-methylaniline.[1]

-

Oxidation: Anilines oxidize easily.[1][5] Darkening of the sample usually correlates with the appearance of broad baseline humps in the aromatic region.[1][5]

Safety Note

Methemoglobinemia Risk: 3-Chloro-2-methylaniline is toxic.[1][5] It can induce methemoglobinemia (oxidation of hemoglobin).[1][5] All sample preparation must occur within a fume hood, and double-gloving (nitrile) is recommended to prevent skin absorption.[1][5]

References

-

National Institute of Standards and Technology (NIST). (2023).[1][5] Mass Spectrum of 3-Chloro-2-methylaniline.[1][2][3][6] NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link]

-

Babij, N. R., et al. (2016).[1][5] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1][5][7] Organic Process Research & Development.[1][5] Retrieved from [Link]

-

Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1][5][8] Organometallics.[1][5] Retrieved from [Link]

-

PubChem. (n.d.).[1][5] 3-Chloro-2-methylaniline (Compound Summary).[1][2][3][4][6] National Library of Medicine.[1][5] Retrieved from [Link]

Sources

- 1. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methylaniline | SIELC Technologies [sielc.com]

- 3. 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-2-methylaniline(87-60-5) 13C NMR [m.chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Physical and chemical properties of 3-Chloro-o-toluidine

Technical Monograph: 3-Chloro-o-toluidine (3-Chloro-2-methylaniline)

Executive Summary 3-Chloro-o-toluidine (CAS 87-60-5), systematically known as 3-chloro-2-methylaniline, is a specialized aromatic amine intermediate critical to the organochlorine synthesis sector.[1][2] Distinct from its isomers used in avicides (Starlicide) or banned carcinogens (4-chloro-o-toluidine), this compound serves as the primary scaffold for "Fast Scarlet TR Base" (C.I. Azoic Diazo Component 46).[2][3] Its unique 1,2,3-trisubstituted benzene structure—featuring a methyl group flanked by an amine and a chlorine atom—imparts specific steric and electronic properties utilized in high-performance azo dye manufacturing and pharmaceutical derivatization.

Molecular Identity & Physicochemical Profile

Crucial Disambiguation:

-

Target Molecule: 3-Chloro-2-methylaniline (CAS 87-60-5).[1][2][4][5] Used in dyes.[6][7]

-

Isomer A:3-Chloro-4-methylaniline (CAS 95-74-9). Common name: 3-Chloro-p-toluidine. Trade name: Starlicide (Avicide).

-

Isomer B:4-Chloro-2-methylaniline (CAS 95-69-2).[8] Common name: 4-Chloro-o-toluidine.[8] Known human carcinogen.

Table 1: Physicochemical Constants of 3-Chloro-2-methylaniline

| Property | Value | Condition/Note |

| CAS Number | 87-60-5 | -- |

| Molecular Formula | C₇H₈ClN | -- |

| Molecular Weight | 141.60 g/mol | -- |

| Physical State | Liquid | Clear yellow to red-brown (oxidizes in air) |

| Melting Point | 2 °C | Tends to supercool |

| Boiling Point | 115–117 °C | @ 10 mmHg |

| Boiling Point (Atm) | ~245 °C | @ 760 mmHg (Extrapolated) |

| Density | 1.185 g/mL | @ 25 °C |

| Refractive Index | -- | |

| Solubility | < 1 g/L (Water) | Soluble in EtOH, Ether, Toluene, Acidic H₂O |

| pKa | ~2.5–3.0 | Weak base due to steric/inductive effects of Cl |

Structural Analysis & Spectroscopy

The molecule features a "crowded" 1,2,3-substitution pattern. The methyl group at position 2 is sterically compressed between the amine (pos 1) and the chlorine (pos 3).

-

¹H NMR Spectroscopy (Predicted/Observed Features):

-

Methyl Group: A sharp singlet appearing around δ 2.1–2.3 ppm . The inductive effect of the adjacent chlorine may cause a slight downfield shift compared to o-toluidine.

-

Amine Protons (-NH₂): Broad singlet, typically δ 3.5–5.0 ppm , highly dependent on solvent (CDCl₃ vs DMSO-d₆) and concentration.

-

Aromatic Region (δ 6.5–7.2 ppm): Three non-equivalent protons (H4, H5, H6).

-

H5 (Meta to NH₂, Ortho to Cl): Typically appears as a triplet or doublet of doublets.

-

H4/H6: Appear as doublets. The proton para to the Chlorine (H6) and para to the Amine (H4) will show distinct shielding patterns.

-

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Twin bands at 3300–3500 cm⁻¹ (symmetric/asymmetric).

-

C-Cl Stretch: Strong band in the fingerprint region, 600–800 cm⁻¹ .

-

C-H (Methyl): Just below 3000 cm⁻¹.

-

Chemical Reactivity & Mechanistic Pathways

The reactivity of 3-chloro-2-methylaniline is dominated by the nucleophilic amine group, but modulated by the steric bulk of the ortho-methyl and the electron-withdrawing inductive effect (-I) of the meta-chlorine.

Diazotization (The "Fast Scarlet" Pathway)

The most industrially relevant reaction is the conversion to a diazonium salt.

-

Mechanism: Reaction with NaNO₂/HCl at 0–5°C generates the electrophilic diazonium cation (

). -

Application: This salt is coupled with Naphthol AS derivatives (e.g., Naphthol AS-D) to form insoluble azo pigments on fibers (Cotton/Viscose).

-

Stability: The 3-chloro substituent stabilizes the diazonium salt relative to unsubstituted toluidines, allowing for controlled coupling rates.

N-Alkylation & Acylation

-

Acylation: Reacts with acetic anhydride to form 3-chloro-2-methylacetanilide. This protects the amine during further electrophilic aromatic substitutions (e.g., nitration).

-

Steric Hindrance: The 2-methyl group hinders attack at the nitrogen, requiring vigorous conditions for bulky electrophiles compared to m-chloroaniline.

Synthesis & Manufacturing

The synthesis must avoid the formation of the carcinogenic 4-chloro isomer. The standard industrial route utilizes o-nitrotoluene as the starting material to ensure the methyl/nitrogen regiochemistry is fixed before chlorination.

Industrial Protocol: The Chlorination-Reduction Route

-

Step 1: Chlorination of o-Nitrotoluene

-

Reagents: o-Nitrotoluene, Cl₂ gas, Fe/I₂ catalyst.[9]

-

Conditions: 50–60°C.

-

Selectivity Control: The nitro group directs the incoming chlorine to the meta position (relative to itself), which is position 6 (or 2 relative to methyl). However, steric hindrance favors the position para to the methyl or ortho to the methyl.

-

Target Intermediate:2-Chloro-6-nitrotoluene (This is the specific precursor).[10]

-

Purification: Fractional distillation to separate from 4-chloro-2-nitrotoluene isomers.

-

-

Step 2: Bechamp Reduction

-

Reagents: Iron powder (Fe), dilute HCl (or catalytic hydrogenation with Ni/Pt).

-

Reaction:

. -

Workup: Basification with NaOH followed by steam distillation.

-

Figure 1: Industrial synthesis pathway via 2-chloro-6-nitrotoluene intermediate.

Applications in Drug Discovery & Agrochemicals

While the "Starlicide" isomer is the famous avicide, 3-chloro-2-methylaniline has distinct utility:

-

Azoic Dye Synthesis (Primary):

-

Marketed as Fast Scarlet TR Base .[3]

-

Used in the "Ice Color" technique: The fabric is impregnated with a coupling component (naphthol), and the diazotized 3-chloro-2-methylaniline is applied to form the pigment in situ within the fiber matrix.

-

-

Pharmaceutical Intermediates:

-

Used as a building block for quinoline-based antibiotics and analgesics where the 3-Cl, 2-Me substitution pattern is required to fit specific receptor pockets (steric locking).

-

-

Herbicide Synthesis:

-

Precursor for certain acetanilide herbicides (though less common than 2-ethyl-6-methylaniline derivatives like Metolachlor).

-

Safety, Toxicology & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Category 3 (Oral/Inhalation).

-

Eye Damage: Category 1 (Causes serious eye damage/burns).

-

Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects).

Specific Toxicological Mechanism: Methemoglobinemia

Like many anilines, 3-chloro-2-methylaniline can be bio-activated (N-hydroxylation) in the liver. The resulting metabolites oxidize ferrous hemoglobin (

Handling Protocol:

-

PPE: Butyl rubber gloves (nitrile is often insufficient for aromatic amines), chemical splash goggles, and face shield.

-

Storage: Store under nitrogen or argon. The compound darkens upon oxidation; degraded material should be redistilled before critical synthesis.

-

Spill Management: Absorb with sand/vermiculite. Do not use sawdust (fire hazard with nitrates/oxidizers often found in dye labs).

Experimental Protocol: Diazotization & Coupling (Fast Scarlet TR)

Objective: Synthesis of the diazonium salt for quality control or dye synthesis.

Reagents:

-

3-Chloro-2-methylaniline (14.2 g, 0.1 mol)

-

Hydrochloric Acid (37%, 25 mL)

-

Sodium Nitrite (7.0 g, 0.1 mol)

-

Urea (to destroy excess nitrous acid)

Procedure:

-

Salt Formation: In a 500 mL beaker, add 14.2 g of amine to 50 mL water. Slowly add 25 mL conc. HCl with stirring. The amine hydrochloride may precipitate as a white/grey solid.

-

Cooling: Cool the mixture to 0–5°C using an ice-salt bath.

-

Diazotization: Dissolve NaNO₂ in 20 mL water. Add this solution dropwise to the amine mixture, maintaining temperature < 5°C. The mixture should become a clear solution (diazonium salt).

-

Endpoint: Check with starch-iodide paper (instant blue/black indicates excess HNO₂). Add urea traces to remove excess HNO₂ until paper remains white.

-

Coupling (Test): Add a few drops of the diazonium solution to an alkaline solution of

-naphthol. A brilliant scarlet red precipitate confirms the identity.

Figure 2: Workflow for the conversion of 3-chloro-2-methylaniline to Azoic pigments.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

Sources

- 1. Benzenamine, 3-chloro-2-methyl- (CAS 87-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. manusaktteva.com [manusaktteva.com]

- 3. Fast Scarlet TR Base(87-60-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Benzenamine, 3-chloro-2-methyl- [webbook.nist.gov]

- 5. 3-Chloro-2-methylaniline(87-60-5) 1H NMR [m.chemicalbook.com]

- 6. p-Chloro-o-toluidine - OEHHA [oehha.ca.gov]

- 7. nbinno.com [nbinno.com]

- 8. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

3-Chloro-2-(2-methylpropoxy)aniline CAS number 87-60-5 properties

The following technical guide is structured to address the specific chemical entity 3-Chloro-2-(2-methylpropoxy)aniline , while explicitly clarifying the CAS number conflict presented in the request.

Advanced Intermediate for Medicinal Chemistry & Drug Development

Executive Summary & Identity Clarification[1]

Critical Note on Chemical Identity: There is a significant discrepancy between the chemical name and the CAS number provided in the initial query.

-

The Name: "3-Chloro-2-(2-methylpropoxy)aniline" refers to a specific ether-substituted aniline derivative (Structure A).

-

The CAS (87-60-5): Refers to 3-Chloro-2-methylaniline (Structure B), a simpler alkyl-aniline used primarily in dye manufacturing (Fast Red KB Base).

This guide focuses on the Name (3-Chloro-2-(2-methylpropoxy)aniline) , as it represents a high-value pharmacophore relevant to modern drug discovery (e.g., kinase inhibitors, GPCR ligands), whereas CAS 87-60-5 is a commodity chemical.

Chemical Identity Table[2]

| Property | Target Compound (The Name) | The CAS Provided (The Conflict) |

| Chemical Name | 3-Chloro-2-(2-methylpropoxy)aniline | 3-Chloro-2-methylaniline |

| Common Synonyms | 3-Chloro-2-isobutoxyaniline | 3-Chloro-o-toluidine; Fast Red KB Base |

| Correct CAS | 130566-35-7 | 87-60-5 |

| Molecular Formula | C₁₀H₁₄ClNO | C₇H₈ClN |

| Molecular Weight | 199.68 g/mol | 141.60 g/mol |

| Structure Description | Aniline with Cl at C3, Isobutoxy at C2 | Aniline with Cl at C3, Methyl at C2 |

| Physical State | Solid or Viscous Oil (Low melting) | Liquid (bp ~245°C) |

| Primary Application | API Intermediate (e.g., Kinase Inhibitors) | Dye/Pesticide Intermediate |

Recommendation: If your procurement request specifies "CAS 87-60-5", you will receive the methyl-aniline liquid. If you require the isobutoxy-aniline solid for drug synthesis, you must specify CAS 130566-35-7 .

Chemical Structure & Properties[1][4]

3-Chloro-2-(2-methylpropoxy)aniline is a "privileged scaffold" in medicinal chemistry. The bulky isobutoxy group at the ortho position forces the aniline nitrogen out of planarity or locks specific conformations in the binding pocket of enzymes (e.g., kinases), enhancing selectivity compared to simpler methoxy analogs.

Key Physicochemical Parameters (Predicted/Experimental)

| Parameter | Value | Context |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic; good membrane permeability potential. |

| pKa (Conjugate Acid) | ~3.0 - 3.5 | Weak base due to electron-withdrawing Chlorine at C3. |

| H-Bond Donors | 2 (NH₂) | Standard primary amine functionality. |

| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor. |

| Rotatable Bonds | 3 | Isobutoxy chain adds flexibility. |

Synthesis & Manufacturing

The synthesis of 3-Chloro-2-(2-methylpropoxy)aniline typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by Nitro Reduction . This pathway is preferred over direct alkylation of aminophenols due to higher regioselectivity and yield.

Synthetic Pathway Diagram

Figure 1: Industrial synthesis route via SnAr mechanism. The chlorine ortho to the nitro group is selectively displaced due to the inductive effect and steric factors.

Detailed Protocol (Bench Scale)

-

Step 1: Etherification (SnAr)

-

Reactants: 2,3-Dichloronitrobenzene (1.0 eq), Isobutanol (1.2 eq), Potassium tert-butoxide (1.1 eq).

-

Solvent: THF or DMF (Anhydrous).

-

Conditions: 0°C to RT. The reaction exploits the activation of the C2-Chlorine by the adjacent Nitro group.

-

Workup: Quench with water, extract with EtOAc. The intermediate (3-chloro-2-isobutoxynitrobenzene) is often an oil.

-

-

Step 2: Reduction

-

Method A (Chemical): Iron powder (3.0 eq) + NH₄Cl in EtOH/H₂O at reflux. (Preferred for preserving the Chlorine atom).

-

Method B (Catalytic): H₂ (1 atm), Pt/C or sulfided Pd/C. Note: Standard Pd/C may cause de-chlorination.

-

Purification: The final aniline is purified via acid-base extraction or column chromatography (Hexane/EtOAc).

-

Applications in Drug Development

This specific aniline is a critical building block for Tyrosine Kinase Inhibitors (TKIs) and other small molecule drugs. The isobutoxy group provides a specific steric bulk that fits into hydrophobic pockets (e.g., the "gatekeeper" region of kinases).

Functional Roles:

-

Scaffold Hopping: Used to replace 2-methoxy or 2-ethoxy groups to improve metabolic stability or potency.

-

Solubility Modulation: The branched alkyl chain disrupts crystal packing compared to methyl analogs, potentially improving solubility of the final API.

-

Intermediate for Urea/Amide Formation: The primary amine is readily coupled with carboxylic acids or isocyanates to form the core pharmacophore of drugs like Avatrombopag analogs or EGFR inhibitors.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 130566-35-7 is limited, it must be handled with the rigorous standards applied to halogenated anilines .

-

Acute Toxicity: Likely toxic if swallowed or inhaled.

-

Specific Hazard: Methemoglobinemia. Like most chloro-anilines, this compound can oxidize hemoglobin to methemoglobin, reducing blood oxygen transport.

-

Symptom:[1] Cyanosis (blue skin/lips).

-

First Aid: Oxygen therapy; Methylene blue is the specific antidote.

-

-

Skin/Eye: Irritant.[1] Potential sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines oxidize (darken) upon air exposure.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6894 (3-Chloro-2-methylaniline - CAS 87-60-5). Retrieved from [Link]

Sources

Molecular structure and weight of 2-Amino-6-chlorotoluene

An In-depth Technical Guide to the Molecular Structure and Weight of 2-Amino-6-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-6-chlorotoluene (CAS No. 87-60-5), a pivotal chemical intermediate in organic synthesis. The document delineates its fundamental chemical and physical properties, focusing on its molecular weight and the elucidation of its molecular structure through modern analytical techniques. We will explore the theoretical underpinnings and practical application of mass spectrometry, NMR spectroscopy, and IR spectroscopy for the unequivocal identification and characterization of this compound. Furthermore, this guide discusses its synthetic utility, particularly in diazotization reactions, and outlines critical safety and handling protocols. The content is structured to serve as a key resource for professionals in chemical research and pharmaceutical development, providing both foundational knowledge and field-proven insights.

Core Chemical Identity and Physicochemical Properties

2-Amino-6-chlorotoluene, also known by its IUPAC name 3-Chloro-2-methylaniline, is an aromatic amine that serves as a versatile building block in the synthesis of more complex molecules, including dyes and pharmaceutical precursors.[1][2] Its identity is precisely defined by a unique set of chemical identifiers and physical properties.

Chemical Identifiers

A clear and unambiguous identification is the cornerstone of chemical research. The primary identifiers for 2-Amino-6-chlorotoluene are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 87-60-5 | [1][3] |

| IUPAC Name | 3-Chloro-2-methylaniline | [1] |

| Synonyms | 2-Amino-6-chlorotoluene, 3-Chloro-o-toluidine | |

| Molecular Formula | C₇H₈ClN | [1][3] |

| InChI Key | WFNLHDJJZSJARK-UHFFFAOYSA-N | |

| SMILES | Cc1c(N)cccc1Cl | [1] |

| EC Number | 201-756-6 | [3] |

Physicochemical Data

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. 2-Amino-6-chlorotoluene is typically a liquid at room temperature.[3]

| Property | Value | Source(s) |

| Molecular Weight | 141.60 g/mol | [1] |

| Appearance | Clear yellow to red or red-brown liquid | [3] |

| Melting Point | 10-12 °C | |

| Boiling Point | 215 °C (lit.) / 245 °C | [3] |

| Density | 1.152 g/mL at 25 °C | |

| Refractive Index | n20/D 1.576 |

Note: A discrepancy exists in the reported boiling point, which may be attributable to different experimental conditions or purity levels. Researchers should verify this property under their specific laboratory conditions.

Elucidation of Molecular Structure and Weight

Confirming the molecular structure and weight of a starting material like 2-Amino-6-chlorotoluene is a critical first step in any synthetic workflow. A multi-technique analytical approach ensures the identity and purity of the compound, preventing downstream failures in complex syntheses.

Caption: Workflow for the structural verification of 2-Amino-6-chlorotoluene.

Mass Spectrometry: Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For 2-Amino-6-chlorotoluene, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its elemental composition.

The presence of a chlorine atom is a key structural feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum of 2-Amino-6-chlorotoluene will exhibit a characteristic isotopic pattern for the molecular ion ([M]⁺) and any chlorine-containing fragments. The [M]⁺ peak will appear at a nominal m/z of 141, and an [M+2]⁺ peak will appear at m/z 143 with an intensity of approximately one-third of the [M]⁺ peak. This M/M+2 ratio is a powerful diagnostic tool for identifying chlorine-containing compounds.

Hypothetical Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-Amino-6-chlorotoluene in a volatile solvent like dichloromethane.

-

Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to 2-Amino-6-chlorotoluene in the chromatogram. Analyze its mass spectrum, looking for the molecular ion at m/z 141 and the characteristic [M+2] peak at m/z 143.

NMR Spectroscopy: Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the number of distinct proton environments. For 2-Amino-6-chlorotoluene, one would expect to see:

-

A singlet for the methyl (–CH₃) protons.

-

A broad singlet for the amine (–NH₂) protons, which may exchange with D₂O.

-

A complex multiplet pattern for the three aromatic protons on the substituted benzene ring, consistent with a 1,2,3-trisubstituted pattern.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will differentiate the methyl carbon, the two carbons bonded to the heteroatoms (N and Cl), and the remaining four aromatic carbons.

Hypothetical Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to residual solvent signal or TMS).

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-Amino-6-chlorotoluene would be expected to show:

-

N–H Stretching: Two characteristic sharp peaks in the range of 3300–3500 cm⁻¹ for the primary amine (–NH₂).[4]

-

C–H Stretching: Peaks just above 3000 cm⁻¹ for aromatic C–H and just below 3000 cm⁻¹ for the methyl C–H.

-

N–H Bending: A band around 1600–1650 cm⁻¹.[4]

-

C=C Stretching: Aromatic ring stretching vibrations in the 1450–1600 cm⁻¹ region.

-

C–Cl Stretching: A strong band in the fingerprint region, typically between 600–800 cm⁻¹.

Synthetic Utility and Applications

2-Amino-6-chlorotoluene is a valuable intermediate primarily due to the reactivity of its amino group. The amine can be readily converted into a diazonium salt, which is a versatile functional group that can be substituted in various ways, most notably through the Sandmeyer reaction.[5] This makes it a key starting material for introducing different substituents at the 2-position of the toluene ring.

For example, it is used in the synthesis of 2,6-dichlorotoluene via a Sandmeyer reaction, a compound with applications in the manufacturing of agricultural chemicals.[5] It is also a documented precursor in the synthesis of 2-chloro-6-methylthiotoluene.[6] Its role as a building block highlights its importance for drug development professionals who require tailored aromatic scaffolds.

Caption: Generalized Sandmeyer reaction pathway using 2-Amino-6-chlorotoluene.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 2-Amino-6-chlorotoluene is essential for laboratory safety. It is classified as harmful and an irritant.[3]

-

Hazards: The compound is harmful if swallowed, causes burns, and is irritating to the eyes, respiratory system, and skin.[3] It may also cause sensitization by skin contact and is toxic to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[3][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

First Aid:

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from heat, sparks, and open flames.

Conclusion

2-Amino-6-chlorotoluene is a well-defined chemical entity with a molecular weight of 141.60 g/mol . Its structure, a 1,2,3-trisubstituted benzene ring, can be unequivocally confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy. The insights gained from these analytical techniques are fundamental for its application in research and development. Its primary utility as a synthetic intermediate, especially in forming diazonium salts for subsequent reactions, establishes it as a valuable building block for creating diverse and complex molecular architectures relevant to the pharmaceutical and chemical industries. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health and environmental risks.

References

- 2-Amino-6-chlorotoluene | CAS 87-60-5. Chemical-Suppliers.com.

- 2-AMINO-6-CHLOROTOLUENE HYDROCHLORIDE | 6259-40-1. ChemicalBook.

- 2-Amino-6-chlorotoluene-4-sulfonic acid 95%. Advanced ChemBlocks.

- 3-Chloro-2-Methylaniline / 2-Amino-6-Chlorotoluene. Ivy Fine Chemicals.

- 2-Chloro-6-methylaniline 98%. Sigma-Aldrich.

- 3-Chloro-2-methylaniline. Sigma-Aldrich.

- SAFETY D

- 2-CHLOROTOLUENE FOR SYNTHESIS MSDS. Loba Chemie.

- Safety D

- 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368. PubChem.

- ICSC 0630 - 2-AMINO-5-CHLOROTOLUENE.

- 2-Amino-6-chloropyridine Safety D

- 2-AMINO-5-CHLOROTOLUENE HYDROCHLORIDE. ChemBK.

- 2-Chloro-6-methylaniline | C7H8ClN | CID 6897. PubChem.

- Method for preparing 2-chloro-6-methylthiotoluene.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC.

- 2-Chlorotoluene: properties, applic

Sources

- 1. ivychem.com [ivychem.com]

- 2. 2-Chlorotoluene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. 2-Amino-6-chlorotoluene | CAS 87-60-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

Technical Guide: Solubility and Stability of 3-Chloro-2-methylaniline in Organic Solvents

The following technical guide is structured as a high-level whitepaper designed for drug development scientists and process chemists. It synthesizes available physicochemical data with rigorous experimental protocols.[1]

Executive Summary

3-Chloro-2-methylaniline (CAS 87-60-5), also known as 3-Chloro-o-toluidine, is a critical intermediate in the synthesis of agrochemicals, azo dyes, and pharmaceutical precursors.[2][3] Its utility is defined by the nucleophilicity of the primary amine and the steric/electronic modulation provided by the ortho-methyl and meta-chloro substituents.

However, its application is frequently bottlenecked by oxidative instability and solubility challenges in aqueous-organic mixtures. This guide provides a definitive solubility landscape, stability mechanisms, and validated protocols for handling this compound in high-precision R&D environments.

Physicochemical Profile

Understanding the molecular drivers of solubility requires analyzing the solute-solvent interaction potential.

| Property | Value | Technical Implication |

| Molecular Weight | 141.60 g/mol | Low MW facilitates high molar solubility in organic solvents. |

| Physical State | Liquid (mp ~2°C) | Handling requires liquid transfer protocols; no dissolution rate limit from crystal lattice energy. |

| LogP (Octanol/Water) | 2.4 | Lipophilic. High affinity for non-polar and polar aprotic solvents; poor aqueous solubility. |

| pKa (Conjugate Acid) | ~2.49 | Weak base. Remains uncharged (neutral) at physiological pH (7.4), maximizing membrane permeability but limiting aqueous solubility unless pH < 2. |

| Density | 1.185 g/mL | Denser than water; forms the bottom layer in biphasic aqueous extractions. |

Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and experimental structural analogs, the solubility profile of 3-Chloro-2-methylaniline is categorized below.

Predicted Solubility Performance

-

High Solubility (>100 mg/mL): Polar aprotic solvents (DMSO, DMF, Acetonitrile) and polar protic solvents (Methanol, Ethanol). The amine group acts as a hydrogen bond donor/acceptor, while the aromatic ring interacts via

stacking. -

Moderate Solubility (10–100 mg/mL): Chlorinated solvents (Dichloromethane, Chloroform) and aromatic hydrocarbons (Toluene).

-

Low Solubility (<1 mg/mL): Water (neutral pH) and aliphatic hydrocarbons (Hexane, Heptane).

Solvent Selection Strategy

For process development, solvent choice must balance solubility yield against stability risks.

-

For Synthesis: Toluene is recommended. It offers moderate solubility and forms an azeotrope with water, facilitating the removal of moisture which catalyzes oxidative degradation.

-

For Analytical Standards: Methanol or Acetonitrile (HPLC grade). Ensure solvents are degassed to minimize dissolved oxygen.

-

For Biological Assays: DMSO . The compound is highly soluble, but stock solutions must be kept anhydrous to prevent hydrolysis or oxidation over time.

Stability Assessment

The stability of 3-Chloro-2-methylaniline is compromised primarily by oxidative coupling and photolysis .

Oxidative Degradation Mechanism

The primary amine is susceptible to oxidation by atmospheric oxygen, a process accelerated by light and trace metal ions.

-

Radical Formation: UV light or oxidants generate an anilino radical.

-

Coupling: Two radicals dimerize to form azo compounds (colored impurities, typically red/brown).

-

Polymerization: Further oxidation leads to insoluble tar-like polymers ("aniline black" analogs).

Thermal Stability

-

Stable: Up to 115°C under inert atmosphere (Nitrogen/Argon).

-

Unstable: Rapid darkening occurs >40°C in air.

-

Recommendation: Store neat liquid at +2°C to +8°C in amber glass under an inert headspace.

Visualizations

Degradation Pathway

The following diagram illustrates the oxidative stress pathway leading to the formation of azo-impurities, which is the primary mode of failure in stability studies.

Caption: Oxidative degradation pathway of 3-Chloro-2-methylaniline leading to colored azo and quinone impurities.

Solubility Determination Workflow

This workflow outlines the "Saturation Shake-Flask" method, the gold standard for generating regulatory-grade solubility data.

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: To determine the saturation solubility (

-

Preparation: Weigh approximately 100 mg of 3-Chloro-2-methylaniline into a 4 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, Toluene).

-

Observation: If the solid dissolves completely, add more compound until a visible excess liquid/solid phase remains (since the starting material is a liquid/low-melting solid, ensure saturation is achieved by observing a phase separation or saturation cloudiness).

-

Equilibration: Place vials in a thermomixer at 25°C ± 0.1°C, shaking at 500 rpm for 24 hours.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Note: Discard the first 200 µL to account for filter adsorption.

-

Analysis: Dilute the filtrate 1:100 with mobile phase and inject into HPLC.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.

-

Detection: UV at 240 nm or 254 nm.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: To validate stability handling limits.

-

Oxidative Stress: Dissolve compound in Acetonitrile/3%

. Incubate at RT for 4 hours. Analyze for N-oxide or azo-dimer formation. -

Photostability: Expose a thin film of the neat liquid to 1.2 million lux-hours (ICH Q1B standard). Check for color change (yellow

dark brown).

Handling & Safety (SDS Summary)

-

Hazards: Toxic by inhalation and skin contact. Known to induce methemoglobinemia (cyanosis).

-

PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and fume hood operation are mandatory.

-

Spill Cleanup: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

-

Storage: Store under nitrogen atmosphere. Re-test purity if stored >6 months.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

-

MDPI (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2. Retrieved from [Link]

Sources

Health and Safety Handling Precautions for 3-Chloro-2-methylaniline (CAS 87-60-5)

[1][2]

Executive Summary: The Silent Hypoxia Risk

3-Chloro-2-methylaniline (also known as 2-amino-6-chlorotoluene or 3-chloro-o-toluidine) presents a deceptive risk profile in drug development and organic synthesis.[1] While often handled as a standard intermediate, its structural capacity to induce methemoglobinemia —a functional anemia where hemoglobin is oxidized and loses its oxygen-transporting capacity—requires a containment strategy superior to standard "good laboratory practice."[1]

This guide moves beyond generic safety data sheets (SDS) to provide a causality-driven operational protocol. The primary directive for handling this compound is Zero Skin Contact , as percutaneous absorption is the most efficient and frequently overlooked route of systemic toxicity.

Physicochemical & Toxicological Profile[1][3][4]

Understanding the physical behavior of 3-Chloro-2-methylaniline is the first step in designing engineering controls.[1]

Table 1: Critical Safety Parameters

| Parameter | Value | Operational Implication |

| CAS Number | 87-60-5 | Unique identifier for inventory tracking.[1] |

| Physical State | Liquid (Yellow to Red/Brown) | Fluidity increases spill spread; color aids visual detection.[1] |

| Boiling Point | ~245°C (760 mmHg) | Low volatility at room temp, but heating generates toxic vapors.[1] |

| Flash Point | ~110–113°C (Closed Cup) | Combustible.[1] Requires heating to ignite, but vapors travel. |

| Density | 1.185 g/mL | Heavier than water; sinks in aqueous spills.[1] |

| Solubility | Immiscible in water | Difficult to rinse with water alone; requires surfactant/solvent.[1] |

| Odor | Mild, amine-like (fishy) | Warning: Olfactory fatigue occurs rapidly.[1] Do not rely on smell. |

Mechanism of Toxicity: The Methemoglobinemia Pathway

Unlike simple irritants, 3-Chloro-2-methylaniline acts systemically.[1] Upon absorption (skin/inhalation), hepatic microsomes metabolize the parent amine into N-hydroxyl metabolites.[1] These reactive species oxidize the ferrous iron (

Hazard Identification & Control Architecture

The following diagram illustrates the hierarchy of controls required to break the exposure pathway.

Figure 1: Risk Mitigation Workflow. Engineering controls are the primary barrier; PPE is the fail-safe.[1]

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with aromatic amines.[1]

-

Primary Hand Protection: Silver Shield/4H (Laminate) gloves are mandatory for spill cleanup or synthesis involving high concentrations.[1] They offer >4 hours of breakthrough time.

-

Incidental Contact: Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner) is acceptable only for brief handling where splash risk is low.[1]

-

Protocol: If a splash occurs, immediately strip the outer glove, wash the inner glove, and replace both.

-

-

Respiratory: If working outside a fume hood (strongly discouraged) or during a spill, use a Full-Face Respirator with ABEK (Organic Vapor/Acid Gas/Amine) cartridges.[1]

Synthesis & Weighing Protocol

-

Containment: All weighing of the liquid must occur inside a certified chemical fume hood or a negative-pressure glove box.[1]

-

Surface Protection: Line the work surface with an absorbent, plastic-backed bench mat.[1] This ensures that minor drips are contained and do not contaminate the permanent hood surface.

-

Transfer: Use positive-displacement pipettes or glass syringes to transfer the liquid.[1] Avoid pouring, which increases the surface area for evaporation and splash risk.

-

Decontamination of Glassware: Rinse glassware with a dilute acid solution (e.g., 5% HCl) inside the hood to convert the amine to its non-volatile hydrochloride salt before removing it for general cleaning.

Emergency Response Architecture

In the event of exposure, the speed of response determines the clinical outcome. The "Antidote Loop" is critical.

Figure 2: Emergency Response Logic Flow. Note that standard pulse oximetry may be inaccurate in the presence of MetHb.[1]

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE Up: Don Laminate gloves and a respirator.[1]

-

Contain: Dike the spill with sand or vermiculite.[1] Do not use sawdust (combustible).[1]

-

Absorb: Cover the liquid completely with the absorbent material.[1]

-

Disposal: Scoop into a high-density polyethylene (HDPE) container. Label as "Hazardous Waste - Toxic Aromatic Amine."[1]

-

Surface Decon: Scrub the area with a surfactant-based cleaner.[1] Avoid bleach (sodium hypochlorite), as it can react with amines to form chloramines, which are also toxic.[1]

Waste Management & Storage

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and acids .[1] Darkness is preferred, as amines can darken/degrade upon light exposure.

-

Incompatibility: Violent reactions can occur with acid chlorides, acid anhydrides, and chloroformates.[1] Keep these segregated.

-

Disposal: Do not discharge into drains.[1][3][4] This compound is very toxic to aquatic life with long-lasting effects.[1] All waste, including contaminated gloves and bench mats, must be incinerated via a licensed hazardous waste contractor.

References

-

National Institutes of Health (NIH) - PubChem. 3-Chloro-2-methylaniline Compound Summary (CID 6894).[1] [Link][1]

-

Haz-Map. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures.[1] [Link][1]

-

American Academy of Allergy, Asthma & Immunology. Local anesthetic reactions and methemoglobinemia.[1] [Link][1]

An In-Depth Technical Guide to the Reaction Mechanism of 3-Chloro-2-Methylaniline Formation

Abstract

3-Chloro-2-methylaniline is a pivotal chemical intermediate, indispensable in the synthesis of agrochemicals, dyes, and pharmaceutical agents.[1][2] Its molecular structure, featuring a specific substitution pattern on the aniline ring, makes it a valuable precursor, particularly in the production of quinclorac, a widely used herbicide.[3][4] The efficacy and purity of these end-products are directly contingent upon the successful and controlled synthesis of this intermediate. This guide provides an in-depth exploration of the primary reaction mechanisms governing the formation of 3-chloro-2-methylaniline, tailored for researchers, scientists, and professionals in drug development. We will dissect the two principal synthetic routes: the industrially preferred multi-step pathway starting from o-nitrotoluene and the mechanistically distinct direct chlorination of 2-methylaniline. By examining the underlying principles of electrophilic aromatic substitution, directing group effects, and reduction reactions, this document aims to provide a comprehensive understanding of the causality behind the experimental choices and process parameters that ensure high-yield, regioselective production.

The Industrially Dominant Pathway: A Stepwise Approach to Regiocontrol

The most prevalent and reliable industrial synthesis of 3-chloro-2-methylaniline does not begin with aniline itself but rather with a precursor that allows for precise, sequential installation of the required functional groups. This method involves the chlorination of o-nitrotoluene followed by the reduction of the nitro group. This strategy is favored because it circumvents the significant regioselectivity challenges associated with the direct chlorination of the highly activated 2-methylaniline ring.

Overall Synthetic Workflow

The process is a two-step sequence where the directing effects of the substituents are leveraged to achieve the desired 1,2,3-substitution pattern.

Caption: Industrial synthesis workflow for 3-chloro-2-methylaniline.

Mechanism: Electrophilic Chlorination of o-Nitrotoluene

The key to this pathway's success lies in the directing effects of the substituents on the starting material, o-nitrotoluene. The methyl group (-CH₃) is an activating, ortho, para-director, while the nitro group (-NO₂) is a powerful deactivating, meta-director. The reaction proceeds via electrophilic aromatic substitution.

-

Generation of the Electrophile: A Lewis acid catalyst, typically ferric chloride (FeCl₃), polarizes the Cl-Cl bond in molecular chlorine, generating a potent electrophile, the chloronium ion (Cl⁺) or a complex that behaves as its equivalent.

-

Electrophilic Attack and Sigma Complex Formation: The nucleophilic aromatic ring attacks the electrophile. The position of attack is dictated by the combined influence of the existing substituents. The nitro group directs incoming electrophiles to the positions meta to it (C4 and C6), while the methyl group directs to positions ortho and para (C3, C5, and C6). The C6 position (which becomes the C3 position in the final product after renumbering) is favored as it is ortho to the activating methyl group and meta to the deactivating nitro group. Attack at this position leads to the most stable cationic intermediate (sigma complex or arenium ion), as the positive charge is delocalized without being placed on the carbon bearing the electron-withdrawing nitro group.

Caption: Mechanism of electrophilic chlorination of o-nitrotoluene.

Mechanism: Reduction of the Nitro Group

With 2-chloro-6-nitrotoluene successfully synthesized, the final step is the reduction of the nitro group to an amine. Several effective methods exist, with the Béchamp reduction being a common industrial choice due to its cost-effectiveness.

-

Béchamp Reduction (Iron/HCl): This classic method uses iron metal in the presence of an acid, like hydrochloric acid.[5] The mechanism involves a series of single-electron transfers from the iron surface to the nitro group, with protons supplied by the acidic medium. The reaction proceeds through nitroso and hydroxylamine intermediates to yield the final amine.

-

Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst, such as Raney nickel or platinum on carbon.[4] The nitro compound and hydrogen are adsorbed onto the catalyst surface, where the reduction occurs. This method is often cleaner and can produce higher yields but involves pressurized hydrogen and more expensive catalysts.

-

Sulfide Reduction: Reagents like sodium polysulfide can also be used for the reduction.[6][7] This method is particularly useful when other reducible functional groups are present that need to be preserved.

Table 1: Comparison of Reduction Methodologies for 2-Chloro-6-nitrotoluene

| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Béchamp Reduction | Fe, HCl, H₂O | 90-100°C | Low cost, robust, widely used industrially.[5][8] | Produces significant iron oxide sludge. |

| Catalytic Hydrogenation | H₂ (gas), Raney Ni or Pt/C | Elevated pressure, various solvents (e.g., methanol) | High yield, clean reaction, no sludge.[4] | Requires specialized high-pressure equipment, catalyst cost. |

| Sulfide Reduction | Na₂Sₓ, NH₄Cl, H₂O | 30-105°C | Can be selective, avoids strong acids.[6][7] | Can produce sulfur-containing byproducts. |

Experimental Protocol: Béchamp Reduction of 2-Chloro-6-nitrotoluene

This protocol is a representative example based on established industrial procedures.[5][8]

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Initial Charge: To the flask, add finely divided iron powder and a dilute solution of hydrochloric acid in water.

-

Heating: Heat the stirred slurry to approximately 90°C.

-

Substrate Addition: Slowly add molten 2-chloro-6-nitrotoluene to the reaction mixture via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for several hours to ensure complete conversion.

-

Workup: Cool the reaction mixture and add a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the excess acid and precipitate iron oxides.[5]

-

Isolation: The product, 3-chloro-2-methylaniline, is typically isolated by steam distillation directly from the reaction mixture.

-

Purification: The collected distillate is separated, and the organic layer is purified by vacuum distillation to yield the final product.[5]

The Direct Chlorination Pathway: A Study in Regiochemical Control

While less common industrially, the direct chlorination of 2-methylaniline (o-toluidine) presents a fascinating mechanistic challenge. The difficulty arises from the powerful activating and ortho, para-directing nature of both the amino (-NH₂) and methyl (-CH₃) groups.[9][10][11]

The Regioselectivity Challenge

In a standard electrophilic aromatic substitution, the combination of these two groups would direct the incoming electrophile to multiple positions, leading to a mixture of isomers. The primary products would be 5-chloro-2-methylaniline (chlorination para to the strongly directing amino group) and 3-chloro-2-methylaniline (ortho to the amino group), along with potential dichlorination byproducts.[3][12]

Sources

- 1. Buy 3-chloro-2-methylaniline From Trusted Chemical Supplier India [chemicalbull.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 8. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]

- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. US3890388A - Ring chlorination of ortho-toluidine - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Diazotization of 3-Chloro-2-methylaniline for Advanced Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 3-Chloro-2-methylaniline Diazonium Salt

3-Chloro-2-methylaniline is a vital aromatic amine that serves as a precursor in a multitude of chemical syntheses.[1][2][3] Its conversion to a diazonium salt via diazotization unlocks a reactive intermediate with broad synthetic potential. This diazonium salt is a cornerstone for producing a range of compounds, from vibrant azo dyes to complex pharmaceutical intermediates and agrochemicals.[1][2][4] The process of diazotization, while powerful, demands meticulous control over reaction conditions due to the inherent instability of the diazonium salt formed.[5][6][7] This document provides a comprehensive protocol for the diazotization of 3-chloro-2-methylaniline, emphasizing the underlying chemical principles, safety considerations, and practical application.

Reaction Mechanism: A Stepwise Look at Diazonium Salt Formation

The diazotization of a primary aromatic amine like 3-chloro-2-methylaniline involves its reaction with nitrous acid (HNO₂) to form a diazonium salt.[8][9][10] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[8][9] The reaction is highly exothermic and must be maintained at a low temperature (0–5 °C) to prevent the decomposition of the diazonium salt.[5][6][7][11]

The mechanism proceeds through the following key steps:

-

Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[12]

-

Electrophilic Attack: The nucleophilic nitrogen atom of the 3-chloro-2-methylaniline attacks the nitrosonium ion.[12][13]

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of a diazohydroxide.

-

Formation of the Diazonium Ion: The diazohydroxide is protonated by the excess acid, followed by the elimination of a water molecule to yield the stable 3-chloro-2-methylbenzenediazonium ion.[12][13]

Caption: Mechanism of Diazotization

Critical Safety Considerations

Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[5][6][7] Therefore, they are almost always prepared and used in a cold aqueous solution without isolation.[7][8]

Key Safety Precautions:

-

Temperature Control: The reaction temperature must be strictly maintained between 0 and 5 °C.[5][6][7][11] Temperatures above this range can lead to rapid decomposition of the diazonium salt, potentially causing an uncontrolled exothermic reaction and the release of nitrogen gas.[7]

-

Stoichiometry: Use a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and the formation of unstable nitrogen oxides.[5][6]

-

Ventilation: The reaction should be performed in a well-ventilated fume hood to handle any potential release of toxic gases.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

-

Quenching: Any remaining diazonium salt at the end of the subsequent reaction should be quenched. This can be achieved by adding a compound that reacts with the diazonium salt, such as a phenol or a reducing agent like sodium sulfite.[5][6]

Experimental Protocol: Diazotization of 3-Chloro-2-methylaniline

This protocol details the preparation of an aqueous solution of 3-chloro-2-methylbenzenediazonium chloride.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Notes |

| 3-Chloro-2-methylaniline | 141.60 | 14.16 | 0.1 | Ensure high purity. |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 25 mL | ~0.3 | Use a significant excess. |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 | 0.105 | Use a slight molar excess. |

| Deionized Water | 18.02 | As needed | - | |

| Ice | - | As needed | - | For maintaining low temperature. |

| Starch-iodide paper | - | - | - | To test for excess nitrous acid. |

Procedure

-

Preparation of the Amine Solution:

-

In a 250 mL beaker, combine 14.16 g (0.1 mol) of 3-chloro-2-methylaniline and 100 mL of deionized water.

-

While stirring, slowly add 25 mL of concentrated hydrochloric acid. The amine will dissolve to form the hydrochloride salt.

-

Cool the solution to 0–5 °C in an ice-salt bath.

-

-

Preparation of the Sodium Nitrite Solution:

-

In a separate 100 mL beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 40 mL of deionized water.

-

Cool this solution to 0–5 °C in an ice bath.

-

-

Diazotization Reaction:

-

Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride solution over a period of 30-45 minutes.

-

Maintain the temperature of the reaction mixture strictly between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring for an additional 15-20 minutes at the same temperature.

-

-

Confirmation of Reaction Completion:

-

Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

-

If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

-

-

Use of the Diazonium Salt Solution:

-

The resulting pale-yellow solution of 3-chloro-2-methylbenzenediazonium chloride should be used immediately for subsequent reactions. Do not attempt to isolate the diazonium salt.

-

Caption: Experimental Workflow for Diazotization

Applications of 3-Chloro-2-methylbenzenediazonium Chloride

The freshly prepared diazonium salt is a versatile intermediate for a variety of synthetic transformations.

Azo Coupling Reactions

The diazonium salt can react with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds, which are widely used as dyes.[4][14][15][16] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[14]

Sandmeyer Reactions

The Sandmeyer reaction allows for the replacement of the diazonium group with various nucleophiles, often catalyzed by copper(I) salts.[11][13][17][18][19] This provides a powerful method for introducing a range of functional groups onto the aromatic ring that are not easily introduced by other means.[17][18][20] Common Sandmeyer reactions include:

-

Chlorination: Using CuCl to yield 2,6-dichlorotoluene.

-

Bromination: Using CuBr to yield 2-bromo-6-chlorotoluene.

-

Cyanation: Using CuCN to yield 2-chloro-6-methylbenzonitrile.

Conclusion

The diazotization of 3-chloro-2-methylaniline is a fundamental and highly useful reaction in organic synthesis. By following this detailed protocol and adhering to the stringent safety precautions, researchers can effectively generate the 3-chloro-2-methylbenzenediazonium salt for use in a wide array of subsequent synthetic applications. The key to success lies in the precise control of temperature and stoichiometry to ensure a safe and efficient reaction.

References

- Chemistry Diazotization Reaction - sathee jee. (n.d.).

- Reactive Chemical Hazards of Diazonium Salts. (2015).

- Diazonium Salts Preparation - BYJU'S. (n.d.).

- Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (n.d.).

- How is diazonium salt prepared from Aniline? - Quora. (2017).

- How to Use 3-Chloro-2-methylaniline? - FAQ - Guidechem. (2023).

- Sandmeyer reaction. (2022).

- Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds - YouTube. (2024).

- Lecture 16 Aromatic Diazonium Salts - Nptel. (n.d.).

- DIAZONIUM SALTS. (2020).

- CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide - Google Patents. (n.d.).

- Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- diazonium ion formation mechanism - YouTube. (2020).

- Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017).

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (2018).

- 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem - NIH. (n.d.).

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).

- (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while - Organic Syntheses Procedure. (n.d.).

- Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI. (2026).

- An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. (2014).

- Azo coupling - Wikipedia. (n.d.).

- Coupling with diazonium salt ? | ResearchGate. (2016).

- COUPLING REACTIONS OF DIAZONIUM SALTS - YouTube. (2021).

- Diazotisation - Organic Chemistry Portal. (n.d.).

- 3-Chloro-2-methylaniline | 87-60-5 - ChemicalBook. (2026).

- Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones - International Journal of Pharmaceutical Sciences Review and Research. (2017).

- Preparation of 3-chloro-2-methylaniline - PrepChem.com. (n.d.).

- Diazonium salts application - Unacademy. (n.d.).

- 3-chloro-2-methylaniline - Semantic Scholar. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Azo coupling - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. Sandmeyer Reaction [organic-chemistry.org]

- 20. Diazonium salts application [unacademy.com]

Application Note: Precision GC-MS Profiling of 3-Chloro-2-methylaniline

Isomeric Resolution and Purity Assessment in Pharmaceutical Intermediates

Abstract

This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity analysis of 3-Chloro-2-methylaniline (CAS: 87-60-5), a critical intermediate in the synthesis of pharmaceuticals and azo dyes.[1] The method addresses the primary analytical challenge: resolving the target analyte from its regioisomers (e.g., 4-chloro-2-methylaniline) and preventing peak tailing caused by the basic amino group.[1] We present a self-validating workflow using an amine-deactivated stationary phase and specific mass spectral qualifiers to ensure data integrity compliant with current Good Manufacturing Practices (cGMP).

Introduction

3-Chloro-2-methylaniline (also known as 2-amino-6-chlorotoluene) is a structural building block.[1][2][3] In drug development, its purity is paramount because chlorinated aniline impurities are often classified as Genotoxic Impurities (GTIs) .[1] Even trace levels of isomeric contaminants can alter the toxicity profile or downstream reaction kinetics.[1]

The Analytical Challenge:

-

Basicity: The free amine group interacts with active silanol sites in standard GC columns, leading to peak tailing and reduced sensitivity.[1]

-

Isomeric Co-elution: Regioisomers (same molecular weight, different substitution patterns) often co-elute on standard non-polar phases (e.g., 100% dimethylpolysiloxane).[1]

This protocol utilizes a base-deactivated system to achieve sharp peak shapes and high isomeric resolution.[1]

Chemical & Physical Profile

| Property | Data | Relevance to Analysis |

| IUPAC Name | 3-Chloro-2-methylaniline | Target Analyte |

| Synonyms | 2-Amino-6-chlorotoluene; 3-Chloro-o-toluidine | Search/Labeling verification |

| CAS Number | 87-60-5 | Identity Confirmation |

| Molecular Weight | 141.60 g/mol | MS Scan Range Setup |

| Boiling Point | ~245 °C (115-117°C @ 10mmHg) | Inlet/Oven Temp Selection |

| pKa | ~2.5 (Weak base) | Requires basic/neutral extraction |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | Diluent Selection |

Method Development Logic

The following decision tree illustrates the scientific rationale behind the column and liner selection for this specific amine.

Figure 1: Strategic selection of instrument components to overcome amine-specific analytical hurdles.

Experimental Protocol

4.1. Reagents and Standards

-

Reference Standard: 3-Chloro-2-methylaniline (>99.0% purity).[1][3][4]

-

Internal Standard (ISTD): Naphthalene-d8 or Acenaphthene-d10 (Chemically inert, elutes near analyte).[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Note: Do not use Acetone, as it can react with the primary amine to form an imine (Schiff base) artifact.[1]

4.2. Sample Preparation

-

Stock Solution (1000 µg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

-

Working Solution (100 µg/mL): Dilute 1 mL of Stock Solution to 10 mL with DCM. Add ISTD to a final concentration of 50 µg/mL.[1]

-

Salt Neutralization (Critical): If the sample is an HCl salt, dissolve in water, basify with 1M NaOH, extract into DCM, dry over Na2SO4, and then inject.[1] Direct injection of the salt will degrade the liner.[1]

4.3. GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | Rtx-5Amine (30m x 0.25mm x 0.5µm) OR DB-35MS | Specialized for amines to reduce tailing; 35% phenyl content aids isomer separation.[1] |

| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation.[1] |

| Injection Mode | Split (20:1) | Prevents column overload; improves peak shape.[1] |

| Liner | Base-Deactivated (e.g., Sky Inlet Liner) with wool | Prevents amine adsorption on active glass sites.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency flow rate.[1] |

| Oven Program | 60°C (1 min) → 10°C/min → 200°C → 20°C/min → 280°C (3 min) | Slow ramp in the 100-180°C range maximizes isomer resolution.[1] |

| Transfer Line | 280 °C | Prevents condensation before MS source.[1] |

| Ion Source | EI (70 eV) @ 230 °C | Standard ionization energy.[1] |

| Acquisition | Scan Mode (40–350 amu) | Full spectral data for impurity identification.[1] |

| Solvent Delay | 3.0 min | Protects filament from solvent peak.[1] |

Results & Discussion

5.1. Chromatographic Performance

Under these conditions, 3-Chloro-2-methylaniline typically elutes between 10–12 minutes.[1]

-

Peak Shape: The asymmetry factor (

) should be between 0.9 and 1.[1]2. If -

Isomer Resolution: The critical pair (usually 4-chloro-2-methylaniline) must be separated with a resolution (

) > 1.5.[1]

5.2. Mass Spectral Interpretation

The mass spectrum provides definitive structural confirmation.[1]

-

Molecular Ion (

): Strong peaks at m/z 141 and 143 .[1] -

Isotope Pattern: The ratio of 141:143 must be approximately 3:1 , characteristic of a single Chlorine atom (

vs -

Fragment Ions:

Quantification Logic: For purity assay, use the Total Ion Current (TIC) area normalization method.[1] For trace impurity analysis, use Selected Ion Monitoring (SIM) targeting m/z 141, 143, and 106.[1]

System Suitability & Troubleshooting

To ensure data trustworthiness, every sequence must begin with a System Suitability Test (SST).[1]

Figure 2: Troubleshooting workflow for common amine analysis issues.

Acceptance Criteria:

-

Blank Analysis: No interference peaks at the retention time of the analyte.[1]

-

Sensitivity: S/N ratio > 10 for the Limit of Quantitation (LOQ) standard.

-

Precision: %RSD < 2.0% for 6 replicate injections of the standard.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline.[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Benzenamine, 3-chloro-2-methyl- Mass Spectrum.[1][2] NIST Standard Reference Database.[1] Retrieved from [Link][1]

-

Chen, M., et al. (2018). Differentiation of Isomeric Methylanilines by Imidization and Gas Chromatography/Mass Spectrometry Analysis.[1][5] Rapid Communications in Mass Spectrometry.[1][5] Retrieved from [Link]

Sources

- 1. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenamine, 3-chloro-2-methyl- [webbook.nist.gov]

- 3. 3-Chloro-2-methylaniline | 87-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]